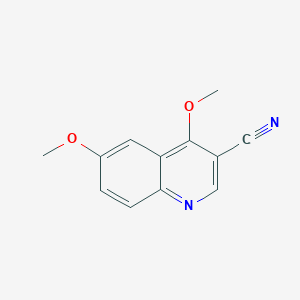

4,6-Dimethoxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-9-3-4-11-10(5-9)12(16-2)8(6-13)7-14-11/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZLDJQTPAPEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Quinoline Core Structures in Scientific Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. rsc.orgorientjchem.orgwisdomlib.org Its structural rigidity and the presence of a nitrogen atom confer unique electronic and steric properties, making it a versatile building block for the synthesis of complex molecules. numberanalytics.com This "privileged structure" is found in a wide array of natural products, particularly alkaloids, and forms the backbone of numerous synthetic compounds with profound biological activities. rsc.orgresearchgate.net

The significance of the quinoline core is underscored by its presence in a multitude of approved pharmaceutical agents. researchgate.net These compounds exhibit a broad spectrum of therapeutic applications, including antimalarial (e.g., chloroquine, quinine), antibacterial (e.g., ciprofloxacin), anticancer (e.g., camptothecin), and anti-inflammatory activities. rsc.orgorientjchem.org The ability of the quinoline ring system to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a focal point of drug discovery and development programs. orientjchem.org

The Carbonitrile Functionality: a Key Modulator in Quinoline Derivatives

The incorporation of a carbonitrile (-C≡N) group into a quinoline (B57606) scaffold, as seen in 4,6-Dimethoxyquinoline-3-carbonitrile, introduces a functional group with a profound impact on the molecule's reactivity and biological interactions. The nitrile group is a potent electron-withdrawing group, which can significantly modulate the electronic properties of the quinoline ring system. researchgate.net This electronic influence can affect the molecule's reactivity in chemical syntheses and its ability to interact with biological targets. researchgate.net

In medicinal chemistry, the carbonitrile functionality is recognized for its ability to act as a bioisostere for other functional groups, such as carbonyls and halogens. researchgate.netsioc-journal.cn This allows for the modification of a molecule's properties while maintaining or enhancing its biological activity. The nitrile group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for the binding of a drug molecule to its target protein. researchgate.netnih.gov Furthermore, the introduction of a nitrile can improve a compound's metabolic stability and pharmacokinetic profile by blocking sites susceptible to metabolic degradation. researchgate.netsioc-journal.cn

Dimethoxy Substituted Quinoline 3 Carbonitriles: a Focus in Modern Chemical Science

The specific substitution pattern of methoxy (B1213986) groups on the quinoline-3-carbonitrile framework has emerged as an area of significant interest for researchers. The presence of methoxy (-OCH₃) groups, as in 4,6-Dimethoxyquinoline-3-carbonitrile, can have a substantial impact on the molecule's properties. These electron-donating groups can influence the electron density of the quinoline (B57606) ring, thereby affecting its reactivity and biological activity. ashp.org

Research into methoxy-substituted quinoline derivatives has revealed a range of promising biological activities. For instance, studies on various 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have demonstrated their potential as antimicrobial agents. researchgate.netresearchgate.net Similarly, dimethoxy-substituted quinoline and isoquinoline (B145761) derivatives have been investigated for their roles as P-glycoprotein inhibitors, which could be crucial in overcoming multidrug resistance in cancer therapy. nih.govnih.gov The positions of the methoxy groups are critical in determining the specific biological effects, highlighting the importance of structure-activity relationship studies in this class of compounds.

Research Directions for 4,6 Dimethoxyquinoline 3 Carbonitrile and Its Analogs

Convergent and Divergent Synthetic Strategies for Quinoline-3-carbonitrile Core Construction

The formation of the fundamental quinoline-3-carbonitrile structure can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of efficiency, convergence, and substrate scope. These strategies often involve the construction of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring.

Multi-component Reaction Approaches in Quinoline (B57606) Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, atom-economical step. rsc.org For the synthesis of quinoline-3-carbonitrile derivatives, MCRs offer a highly efficient and convergent approach. A notable example is the L-proline catalyzed three-component synthesis of N-substituted quinoline-3-carbonitrile derivatives. In this reaction, a substituted aniline (B41778), an aromatic aldehyde, and malononitrile (B47326) are condensed in the presence of L-proline to afford the target quinoline in good yields. researchgate.net The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aniline to the resulting benzylidenemalononitrile. Subsequent cyclization and aromatization lead to the formation of the quinoline ring.

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the general strategy can be adapted. For instance, a one-pot reaction involving a dimethoxy-substituted aniline, an appropriate aldehyde, and a cyanide source could potentially yield the desired scaffold. The versatility of MCRs allows for the introduction of various substituents, making it a valuable strategy for creating libraries of quinoline derivatives for further investigation. rsc.org

Gould-Jacobs Type Cyclization and its Mechanistic Variants

The Gould-Jacobs reaction is a classical and widely employed method for the synthesis of 4-hydroxyquinolines, which are key precursors to a variety of substituted quinolines. wikipedia.org The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a thermal cyclization. d-nb.info

The mechanism of the Gould-Jacobs reaction proceeds in two main stages. wikipedia.org The first is the formation of an anilino-methylene malonate intermediate through the nucleophilic attack of the aniline's amino group on the ethoxymethylene carbon of DEEM, with the subsequent elimination of ethanol. The second stage is a high-temperature, intramolecular cyclization of this intermediate. This thermal cyclization is believed to proceed via a 6-electron electrocyclization, forming a dihydroquinoline intermediate which then tautomerizes to the more stable 4-hydroxyquinoline (B1666331) system. d-nb.info The reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org

Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction, reducing reaction times from hours to minutes and often improving yields. researchgate.net

Cyclization Reactions Employing Specific Precursors (e.g., anilino-methylene malonate intermediates)

The anilino-methylene malonate intermediates formed in the initial stage of the Gould-Jacobs reaction are crucial precursors for the subsequent cyclization. These intermediates can be isolated and then subjected to cyclization conditions, which typically involve heating in a high-boiling solvent such as diphenyl ether or Dowtherm A. mdpi.comablelab.eu

The regioselectivity of the cyclization is a critical consideration when using asymmetrically substituted anilines. The cyclization occurs at one of the two ortho positions to the amino group on the aniline ring. The outcome is generally governed by both steric and electronic factors. mdpi.com For instance, the presence of a bulky substituent at one ortho position will typically direct the cyclization to the other, less hindered ortho position.

Regioselective Introduction of Methoxy (B1213986) Substituents

The placement of the methoxy groups at the 4- and 6-positions of the quinoline-3-carbonitrile core is a key challenge that can be addressed either by using appropriately substituted starting materials or by functionalizing the quinoline ring after its formation.

Utilization of Dimethoxy-Substituted Starting Materials (e.g., 3,4-dimethoxyaniline (B48930), 3,4-dimethoxyacetophenone)

A common and direct strategy for the synthesis of dimethoxy-substituted quinolines is to employ starting materials that already contain the desired methoxy groups. For the synthesis of a 6,7-dimethoxyquinoline (B1600373) derivative, 3,4-dimethoxyaniline is a frequently used precursor in the Gould-Jacobs reaction. mdpi.com The cyclization of the intermediate formed from 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate leads to the formation of ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. chemicalbook.com This indicates that the cyclization occurs at the position para to the 4-methoxy group of the aniline, resulting in the 6,7-disubstituted pattern.

To achieve the desired 4,6-dimethoxy substitution pattern of the target molecule, a different starting material would be required. The use of 3,5-dimethoxyaniline (B133145) in a Gould-Jacobs type reaction would be a logical approach, as cyclization would be directed to the positions ortho to the amino group and meta to both methoxy groups, leading to a 6,8-dimethoxy substituted quinoline. Therefore, to obtain a 4,6-dimethoxyquinoline, post-cyclization functionalization might be a more viable strategy, or alternative cyclization methods with different precursors would need to be explored.

Another approach involves starting with a dimethoxy-substituted acetophenone (B1666503). For instance, 6,7-dimethoxyquinolin-4-ol (B79426) has been synthesized starting from the nitration of 1-(3,4-dimethoxyphenyl)ethan-1-one, followed by condensation and reductive cyclization.

Post-Cyclization Functionalization Strategies for Methoxy Group Incorporation

Introducing methoxy groups onto a pre-formed quinoline ring offers an alternative and potentially more flexible synthetic route. This approach often involves the regioselective functionalization of C-H bonds.

One strategy involves the formation of quinoline N-oxides, which can act as directing groups for C-H activation at the C2 and C8 positions. researchgate.netnih.govnih.gov More advanced methods are being developed for the regioselective functionalization at other positions. For instance, direct C-H methoxylation of aryl halides, including quinoline derivatives, has been reported using palladium catalysis. This method could potentially be applied to a halogenated quinoline-3-carbonitrile precursor to introduce a methoxy group at a specific position.

A more traditional approach would involve the synthesis of a hydroxyquinoline derivative, followed by O-methylation. For example, a 4-hydroxyquinoline intermediate, readily available from a Gould-Jacobs reaction, can be converted to a 4-methoxyquinoline. The introduction of a hydroxyl group at the 6-position of the quinoline ring would be a necessary preceding step. This could potentially be achieved through electrophilic aromatic substitution reactions, such as nitration followed by reduction and diazotization, although regioselectivity can be a challenge. Once the dihydroxyquinoline-3-carbonitrile is obtained, O-methylation using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base would yield the desired this compound. researchgate.net The alkylation of hydroxyquinolines is a well-established transformation. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Substituted Aniline | Aromatic Aldehyde | Malononitrile | L-proline | N-Substituted Quinoline-3-carbonitrile |

| Aniline | Diethyl ethoxymethylenemalonate | - | Heat | 4-Hydroxyquinoline |

| 3,4-Dimethoxyaniline | Diethyl ethoxymethylenemalonate | - | Heat | 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylate |

| 1-(3,4-Dimethoxyphenyl)ethan-1-one | Nitrating agent, then DMF-DMA, then reduction | - | Various | 6,7-Dimethoxyquinolin-4-ol |

| 4-Hydroxyquinoline | Methylating agent (e.g., Dimethyl sulfate) | - | Base | 4-Methoxyquinoline |

Table 1: Overview of Synthetic Reactions for Quinoline Derivatives

Synthesis of Specific Dimethoxyquinoline-3-carbonitrile Isomers and Key Intermediates

The construction of the dimethoxyquinoline-3-carbonitrile framework can be achieved through several synthetic routes, often involving a multi-step sequence that begins with appropriately substituted aniline or acetophenone precursors. The precise methodology is tailored to achieve the desired isomeric substitution pattern of the methoxy groups.

A common and effective strategy for the synthesis of 4-hydroxy-dimethoxyquinoline-3-carbonitriles involves the cyclization of an appropriately substituted aminobenzoate with a reagent that introduces the C2-C3-CN fragment of the quinoline ring. For instance, the synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a close analogue of the target compound, is achieved through the reaction of (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate with a base such as sodium hydroxide (B78521) in ethanol. mdpi.comnih.gov This intramolecular cyclization proceeds to furnish the 4-hydroxyquinoline core in high yield. mdpi.comnih.gov

Another established method for the preparation of 4-hydroxyquinolines is the Gould-Jacobs reaction. This approach typically involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. While not specifically detailed for the 4,6-dimethoxy isomer in the provided context, this methodology is a versatile tool for accessing a wide range of 4-hydroxyquinoline-3-carboxylates, which can be further converted to the corresponding carbonitriles.

A patent describes the synthesis of 4-hydroxy-6-methoxyquinoline from 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline via dehydrogenation using palladium black and a hydrogen acceptor like fumaric acid. google.com Although this example does not feature the 3-carbonitrile group, it highlights a potential pathway to the 4-hydroxy-6-methoxyquinoline scaffold.

The following table summarizes a representative synthesis of a 4-hydroxy-dimethoxyquinoline-3-carbonitrile analogue:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| (E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate | Sodium hydroxide, Ethanol, Room temperature, 6 h | 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | 85.8% | nih.gov |

The conversion of the 4-hydroxy group to a 4-chloro substituent is a critical step in activating the quinoline ring for subsequent nucleophilic substitution reactions. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). mdpi.comnih.gov The reaction is often carried out in a suitable solvent like toluene (B28343) at reflux temperature. mdpi.comnih.gov The 4-hydroxyquinoline tautomerizes to the corresponding quinolin-4-one, which is then converted to the 4-chloro derivative by the action of POCl₃.

For example, the chlorination of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is effectively achieved by heating with phosphorus oxychloride in toluene. mdpi.comnih.gov Similarly, a general method for the synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214) involves the chlorination of the corresponding 4-hydroxy precursor. google.com

A summary of a typical chlorination reaction is presented in the table below:

| Starting Material | Reagents and Conditions | Product | Reference |

| 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | Phosphorus oxychloride, Toluene, Reflux, 2 h | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | mdpi.comnih.gov |

The 4-chloro substituent of the quinoline ring is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide range of functional groups, including various amine fragments, which are often crucial for the biological activity of the final compounds.

The reaction of a 4-chloro-dimethoxyquinoline-3-carbonitrile with a nucleophile like piperazine (B1678402) or its derivatives typically proceeds under thermal conditions, sometimes in the presence of a base or an acid catalyst to facilitate the substitution. For instance, the synthesis of a bosutinib (B1684425) intermediate involves the reaction of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile with 2,4-dichloro-5-methoxyaniline (B1301479) in the presence of pyridine hydrochloride. mdpi.com Subsequently, the resulting compound is treated with N-methylpiperazine in the presence of sodium iodide, where the piperazine derivative displaces a chloro group on the side chain. mdpi.comnih.gov While this example illustrates a reaction on a side chain, the principle of nucleophilic substitution by a piperazine derivative is clearly demonstrated.

The general reactivity of 4-chloroquinolines towards amine nucleophiles is well-established. mdpi.comarkat-usa.org The electron-withdrawing nature of the quinoline nitrogen and the cyano group at the 3-position further activates the C4 position towards nucleophilic attack.

An illustrative example of a nucleophilic aromatic substitution involving a piperazine derivative is provided below:

| Electrophile | Nucleophile | Reagents and Conditions | Product | Reference |

| 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | N-Methylpiperazine | Sodium iodide, 80 °C, 12 h | 4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile | mdpi.comnih.gov |

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the interconversion of carboxylic acid derivatives. byjus.commasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org While direct examples of nucleophilic acyl substitution on the this compound core are not extensively detailed in the provided context, this type of reaction can be envisaged on derivatives of this scaffold. For instance, if the carbonitrile group at the 3-position were to be hydrolyzed to a carboxylic acid or converted to an ester, a plethora of subsequent nucleophilic acyl substitution reactions would become accessible.

These reactions would typically involve the activation of the carboxylic acid (e.g., to an acid chloride or an active ester) followed by reaction with a nucleophile such as an amine or an alcohol to form an amide or a new ester, respectively. The general principle involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. libretexts.orglibretexts.org

The reactivity of different carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. libretexts.org This reactivity trend is governed by the ability of the leaving group to depart.

While a specific data table for this reaction on the target compound cannot be generated from the available search results, the general mechanism and reactivity principles of nucleophilic acyl substitution are well-understood and would be applicable to suitably functionalized derivatives of this compound.

Nucleophilic Substitution Chemistry at the C-4 Position

The C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when equipped with a suitable leaving group like a halogen. The precursor, 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, is a common starting material for introducing a wide range of functionalities at this position. This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the adjacent carbonitrile group.

The displacement of the C-4 chloro group with various amine nucleophiles is a well-established and synthetically valuable transformation. nih.gov This reaction is a cornerstone in the synthesis of numerous biologically active compounds, including kinase inhibitors. For instance, 4-chloro-6,7-dimethoxyquinoline can be condensed with amino-benzimidazole intermediates in refluxing isopropanol (B130326) to yield potent c-Met inhibitors. nih.gov The reaction typically proceeds by heating the 4-chloroquinoline (B167314) derivative with the desired primary or secondary amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. nih.govnih.gov

A variety of amines, including anilines, aliphatic amines, and heterocyclic amines like piperazine, can be employed as nucleophiles. nih.govarkat-usa.org This versatility allows for the systematic modification of the quinoline core to explore structure-activity relationships.

Table 1: Examples of Nucleophilic Substitution at C-4 with Amines This table is interactive and can be sorted by clicking on the column headers.

| Reactant 1 | Amine Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline | 5-Amino–2-(3-chlorophenyl)-benzimidazole | N-(2-(3-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | Isopropanol, Reflux, 5 h | nih.gov |

| 4-Chloro-6,7-dimethoxyquinoline | 5-Amino–2-(4-bromophenyl)-benzimidazole | N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | Isopropanol, Reflux, 5 h | nih.gov |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Benzylamine | 4-(Benzylamino)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Not specified | arkat-usa.org |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Aniline | 4-(Phenylamino)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Triethylamine | arkat-usa.org |

In addition to amines, sulfur-based nucleophiles such as thiols can readily displace the C-4 halogen. These reactions lead to the formation of 4-thioether-substituted quinolines, which are also of interest in medicinal chemistry. The reaction of a 4-chloroquinoline derivative with a thiol, like thiophenol, typically proceeds under basic conditions to facilitate the formation of the more nucleophilic thiolate anion. researchgate.net This transformation introduces a flexible thioether linkage, allowing for the connection of various molecular fragments to the quinoline core.

Table 2: Example of Nucleophilic Substitution at C-4 with a Thiol This table is interactive and can be sorted by clicking on the column headers.

| Reactant 1 | Thiol Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | 6-Ethyl-3-nitro-4-(phenylthio)pyrano[3,2-c]quinoline-2,5(6H)-dione | Not specified | researchgate.net |

Reactivity of the Carbonitrile Group

The carbonitrile (-C≡N) group at the C-3 position is a versatile functional handle that can be converted into several other nitrogen-containing functionalities, significantly expanding the synthetic utility of the quinoline scaffold.

The nitrile group can undergo reduction to a primary amine or hydrolysis to a primary amide and subsequently to a carboxylic acid.

Reduction to Amines: The transformation of the carbonitrile to an aminomethyl group (-CH₂NH₂) is a common and important reaction. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether. libretexts.orgcommonorganicchemistry.com Other effective reagents include borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂), which require heating in THF. commonorganicchemistry.com Catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) is also a viable method, often performed in the presence of ammonia (B1221849) to minimize the formation of secondary and tertiary amine byproducts. commonorganicchemistry.comstudymind.co.uk

Hydrolysis to Amides: The nitrile group can be hydrated to the corresponding primary amide (-CONH₂) under either acidic or basic conditions. libretexts.org For example, reagents like sodium perborate (B1237305) in acetic acid can facilitate the oxidative hydration of nitriles to amides. organic-chemistry.org This transformation is useful for introducing an amide functionality, which can participate in hydrogen bonding and is a common feature in many drug molecules.

Table 3: Common Transformations of the Carbonitrile Group This table is interactive and can be sorted by clicking on the column headers.

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄; BH₃-THF; H₂/Raney Ni | libretexts.orgcommonorganicchemistry.comstudymind.co.uk |

| Hydrolysis/Hydration | Primary Amide (-CONH₂) | H₃O⁺ or OH⁻ (aq), heat; Sodium Perborate/Acetic Acid | libretexts.orgorganic-chemistry.org |

Formation of Complex Heterocyclic Systems

The functional groups on the this compound scaffold can be utilized to construct more complex, fused heterocyclic systems. The vicinal arrangement of substituents at the C-3 and C-4 positions is particularly amenable to cyclization reactions.

A powerful strategy for building fused rings involves the reaction of a 4-chloro-quinoline-3-carbonitrile derivative with a binucleophile, such as hydrazine (B178648). In this reaction, the hydrazine initially displaces the C-4 chloride via nucleophilic substitution. The resulting 4-hydrazinyl intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This sequence of substitution followed by cyclization leads to the formation of a fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]quinoline system. nih.govmdpi.comresearchgate.net This approach provides a direct route to tetracyclic heteroaromatic compounds, which are of significant interest for their potential photophysical and biological properties. mdpi.com

Similarly, 4-aminoquinoline-3-carbonitriles, formed from the reactions described in section 3.1.1, possess a vicinal enaminonitrile moiety. researchgate.net This structural motif is a valuable building block for the construction of various fused pyrimidine (B1678525), pyridine, or other heterocyclic rings through reactions with appropriate reagents, further highlighting the utility of these compounds in creating diverse and complex molecular architectures. researchgate.net

Synthesis of Dibenzo[c,f]-2,7-naphthyridine Ring Systems

The dibenzo[c,f]-2,7-naphthyridine framework is a polycyclic aromatic system of significant biological interest. A key strategy for its synthesis involves the reaction of a functionalized quinoline precursor, specifically 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, with an appropriate diamine.

Detailed research has demonstrated the synthesis of 10,11-dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine from the reaction between 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile and 2-methyl-benzene-1,3-diamine. acs.org The initial attempts using conventional heating methods, which involved reacting the components in ethoxyethanol at 130°C for 8 hours, resulted in yields below 25%. acs.org To improve the efficiency of this transformation, a Design of Experiments (DOE) approach was utilized to explore the effects of reagent stoichiometry, catalysts, and temperature. acs.org This optimization process indicated that higher temperatures were necessary to achieve a better yield. Consequently, microwave heating was employed, which dramatically improved the outcome, affording the desired dibenzo[c,f]-2,7-naphthyridine product in 80% yield. acs.org This highlights the utility of microwave-assisted synthesis for accessing this complex heterocyclic system efficiently. acs.org

| Heating Method | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Conventional | Ethoxyethanol | 130°C | 8 h | <25% |

| Microwave | Ethoxyethanol | >135°C (Optimized) | N/A | 80% |

Generation of Pyrimido[4,5-b]quinoline Derivatives

The fusion of a pyrimidine ring to the quinoline core results in the pyrimido[4,5-b]quinoline system, a class of compounds investigated for various biological activities. A versatile method for constructing this scaffold is through a one-pot, three-component reaction. This approach typically involves the condensation of a 2-aminoquinoline-3-carbonitrile (B177327) derivative, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and a primary amine. researchgate.net

While this reaction has been exemplified on the parent 2-aminoquinoline-3-carbonitrile, the methodology is applicable to substituted analogues such as the 2-amino derivative of this compound. The reaction proceeds via an initial reaction between the 2-aminoquinoline-3-carbonitrile and DMFDMA, followed by cyclization with a primary amine. researchgate.net This process has been shown to be highly efficient under microwave irradiation, leading to the desired products in high yields without the need for a catalyst. researchgate.net The scope of the reaction is broad, accommodating various aliphatic and aromatic primary amines, which allows for the generation of a diverse library of N-substituted pyrimido[4,5-b]quinoline-4-amines. researchgate.net

| Entry | Primary Amine (R-NH₂) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Methylamine | 25 | 93 |

| 2 | n-Propylamine | 25 | 91 |

| 3 | n-Butylamine | 25 | 90 |

| 4 | n-Hexylamine | 25 | 86 |

| 5 | Benzylamine | 30 | 94 |

| 6 | 3-Methylaniline | 30 | 92 |

| 7 | 4-Methoxyaniline | 30 | 89 |

| 8 | 4-Fluoroaniline | 30 | 91 |

C-C Bond Forming Reactions on the Quinoline Ring

Carbon-carbon bond forming reactions are fundamental in organic synthesis for elaborating molecular frameworks. The halogenated derivatives of this compound, such as 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, are excellent substrates for transition metal-catalyzed cross-coupling reactions. google.com Among these, the Suzuki-Miyaura coupling is a particularly powerful tool for creating biaryl linkages or introducing alkyl and vinyl groups. libretexts.orgyoutube.com

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org For a substrate like 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, the chlorine atom at the C4 position can be readily displaced and coupled with a variety of aryl or vinyl boronic acids. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine (B1218219) ligand (e.g., PCy₃, P(t-Bu)₃), and a base (e.g., K₃PO₄, Cs₂CO₃). organic-chemistry.org The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly versatile method for functionalizing the quinoline core at the C4 position. organic-chemistry.org This enables the synthesis of a vast array of 4-aryl- or 4-vinyl-6,7-dimethoxyquinoline-3-carbonitrile derivatives.

| Entry | Boronic Acid (R-B(OH)₂) | Expected Product (R group at C4) | Typical Catalyst/Ligand System | Typical Base |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Phenyl | Pd(OAc)₂/PCy₃ | K₃PO₄ |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ |

| 3 | 3-Pyridinylboronic acid | 3-Pyridinyl | Pd(PPh₃)₄ | Na₂CO₃ |

| 4 | 2-Thienylboronic acid | 2-Thienyl | Pd(OAc)₂/SPhos | K₃PO₄ |

| 5 | Vinylboronic acid | Vinyl | Pd(PPh₃)₄ | K₂CO₃ |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | PdCl₂(dppf) | Cs₂CO₃ |

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics. scirp.orgresearchgate.netscirp.org For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G or 6-311++G(d,p)), would provide fundamental insights into its behavior at a molecular level. epstem.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO energy gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally suggests higher reactivity. irjweb.comresearchgate.net

For this compound, this analysis would involve calculating the energies of the HOMO and LUMO. The resulting energy gap would help predict its behavior in chemical reactions, its electronic absorption properties, and its potential as a reactive agent. scirp.org However, specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not available in the reviewed literature.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scirp.orgepstem.net This process involves finding the lowest energy conformation on the potential energy surface. For a molecule with flexible groups, such as the methoxy groups in this compound, conformational analysis is performed to identify different stable isomers (conformers) and their relative energies. nih.gov

This analysis would yield precise bond lengths, bond angles, and dihedral angles for the most stable structure of the molecule. Understanding the preferred conformation is essential for predicting its physical properties and how it might interact with biological targets. Specific optimized geometric parameters for this compound have not been reported in the literature surveyed.

Vibrational Frequency Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. epstem.net By calculating the vibrational frequencies corresponding to the different normal modes of the molecule, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of its constituent atoms and functional groups. epstem.net These theoretical spectra are often compared with experimental data to confirm the molecular structure. scirp.org

A vibrational frequency analysis for this compound would help in interpreting its experimental IR and Raman spectra, confirming the presence of key functional groups like the nitrile (C≡N) and methoxy (O-CH3) groups. No such theoretical or experimental vibrational data for this specific compound were found.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and intramolecular bonding interactions within a molecule. researchgate.net It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals, quantifying the stability gained from these hyperconjugative interactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are critical for predicting how it will interact with other molecules, including biological receptors. Typically, red-colored regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

An MEP map of this compound would highlight the likely sites for electrophilic and nucleophilic attack, providing valuable information for understanding its reactivity and intermolecular interactions. No published MEP maps for this specific compound could be located.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are used to study the interaction of a small molecule with a larger biological macromolecule, like a protein or enzyme. preprints.orgdntb.gov.ua

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor, estimating the binding affinity and identifying key interactions like hydrogen bonds.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule-receptor complex over time, assessing its stability and conformational changes. researchgate.netdntb.gov.ua

If this compound were being investigated as a potential therapeutic agent, these techniques would be essential for predicting its binding mode to a specific biological target and evaluating the stability of the resulting complex. However, no molecular docking or MD simulation studies featuring this compound have been published.

In Silico Prediction of Molecular Properties and Drug-Likeness

In the early stages of drug discovery, it is crucial to assess the potential of a compound to become a successful drug. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) methodologies are employed to predict these pharmacokinetic and pharmacodynamic properties. These predictions help in identifying compounds with favorable drug-like characteristics and filtering out those with potential liabilities, thereby reducing the attrition rate in the later stages of drug development.

For this compound, a variety of computational tools and web servers could be utilized to predict its molecular properties and drug-likeness. These platforms employ sophisticated algorithms and models built upon vast datasets of known drugs and experimental values. The predictions are typically guided by established principles such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

A hypothetical ADMET profile for this compound, as would be generated by such predictive software, is presented in the table below. It is important to note that these are illustrative predictions based on the structure of the compound and not experimentally determined values.

Table 1: Illustrative Predicted ADMET Properties for this compound

| Property Category | Parameter | Predicted Outcome | Significance in Drug Discovery |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | Low | Generally, lower molecular weight is associated with better absorption and diffusion. |

| LogP (Lipophilicity) | Optimal | A balanced lipophilicity is crucial for membrane permeability and solubility. | |

| Hydrogen Bond Donors | Low | Fewer hydrogen bond donors often lead to better oral bioavailability. | |

| Hydrogen Bond Acceptors | Moderate | A moderate number of acceptors can contribute to binding affinity without compromising permeability. | |

| Pharmacokinetics | Human Intestinal Absorption | High | Predicts the extent to which the compound would be absorbed from the gut. |

| Blood-Brain Barrier Permeability | Low/High | Indicates the likelihood of the compound crossing into the central nervous system. | |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential drug-drug interactions. | |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Assesses the potential of the compound to cause genetic mutations. |

| hERG Inhibition | Low/High risk | Predicts the potential for cardiotoxicity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound (the ligand) would bind to the active site of a biological target, typically a protein or enzyme. This method is instrumental in understanding the binding mode and affinity of a potential drug molecule, thereby guiding the process of lead optimization.

The process of molecular docking involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is typically optimized to its lowest energy conformation. The target protein's structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The results of a molecular docking study can provide valuable information about the key amino acid residues involved in the interaction and the types of intermolecular forces that stabilize the complex.

Below is an example of how the results of a molecular docking simulation for this compound with a hypothetical protein kinase target might be presented.

Table 2: Example of Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A lower binding energy indicates a more favorable and stable interaction. |

| Interacting Amino Acid Residues | Leu12, Val20, Ala33, Lys48, Glu65, Asp145 | These are the key residues in the binding pocket that form interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions, π-π stacking | The specific non-covalent forces that stabilize the ligand-protein complex. |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are computational methods that model the physical movements of atoms and molecules over time. By simulating the behavior of the this compound-protein complex in a solvated environment that mimics physiological conditions, MD simulations can provide insights into the stability of the complex, the flexibility of the ligand and protein, and the detailed mechanism of binding.

An MD simulation begins with the docked complex obtained from molecular docking. The system is then subjected to a set of physical laws that govern the interactions between atoms. The simulation proceeds in a series of small time steps, and at each step, the forces on all atoms are calculated, and their positions and velocities are updated. By analyzing the trajectory of the simulation, researchers can observe conformational changes, identify stable and transient interactions, and calculate thermodynamic properties such as the binding free energy.

The data generated from an MD simulation can be extensive. Key analyses include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions over the simulation time.

Table 3: Illustrative Data from a Molecular Dynamics Simulation of a this compound-Protein Complex

| Analysis | Observation | Significance |

|---|---|---|

| RMSD of the Complex | Stable trajectory after an initial equilibration period. | Indicates that the ligand remains stably bound within the active site. |

| RMSF of Protein Residues | Low fluctuations in the binding site residues. | Suggests that the binding of the ligand stabilizes the active site conformation. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds observed throughout the simulation. | Confirms the importance of specific hydrogen bonding interactions for binding affinity. |

Intermolecular Interaction Analysis

The stability of a ligand-protein complex is governed by a variety of non-covalent intermolecular interactions. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition and for designing molecules with improved binding affinity and specificity. For this compound, its chemical structure suggests the potential for several types of important intermolecular interactions.

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while any potential hydrogen bond donors on the target protein can interact with these sites.

π-Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding site.

Computational tools can be used to visualize and quantify these interactions within the docked or simulated complex. The analysis of these interactions provides a detailed map of the binding mode and highlights the key structural features of this compound that are important for its biological activity.

Structure-Reactivity and Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR investigations would involve the design and synthesis of a series of analogs where specific parts of the molecule are systematically modified. The biological activity of these analogs would then be tested, and the results would be used to build a model that correlates structural changes with changes in activity.

Computational methods can play a significant role in guiding SAR studies. By performing molecular docking and other computational analyses on a series of virtual analogs of this compound, researchers can predict which modifications are likely to enhance binding affinity or improve other drug-like properties. This in silico screening can help prioritize the synthesis of the most promising compounds, saving time and resources.

For example, an SAR study on this compound might explore the following modifications:

Substitution on the quinoline ring: Introducing different substituents at various positions on the quinoline core to probe for additional interactions with the target protein.

Modification of the methoxy groups: Replacing the methoxy groups with other functional groups to investigate their role in binding and solubility.

Alteration of the carbonitrile group: Exploring the impact of replacing the carbonitrile moiety with other electron-withdrawing or isosteric groups.

The insights gained from such SAR studies are invaluable for the rational design of more potent and selective analogs of this compound.

Role of Dimethoxyquinoline 3 Carbonitrile Scaffolds in Target Oriented Medicinal Chemistry Research

Design and Synthesis of Kinase Inhibitors

The dimethoxyquinoline-3-carbonitrile core serves as a foundational template for a significant class of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development. The design of inhibitors based on this scaffold often involves modifying the substituent at the 4-position of the quinoline (B57606) ring to achieve high-affinity binding to the ATP-binding pocket of the target kinase. nih.govnih.gov Synthetic strategies typically involve the reaction of a 4-chloro-6,7-dimethoxyquinoline (B44214) intermediate with various substituted anilines or other heterocyclic amines. nih.govnih.gov This modular synthesis allows for the systematic exploration of structure-activity relationships (SAR), optimizing potency and selectivity. acs.org

Derivatives of the quinoline-3-carbonitrile scaffold have demonstrated potent inhibitory activity against several key receptor tyrosine kinases implicated in tumor growth and progression, including Human Epidermal Growth Factor Receptor 2 (HER-2), Epidermal Growth Factor Receptor (EGFR), and Src kinase. nih.govresearchgate.net These compounds typically function as ATP-competitive inhibitors. acs.org

Modifications, particularly at the 4-anilino position, have led to the development of compounds with high potency for both HER-2 and EGFR. nih.govnih.gov For instance, attaching a large, lipophilic group at the para position of the 4-anilino ring has been shown to improve potency for inhibiting HER-2 kinase. nih.gov The 6,7-dimethoxy substitution on the quinoline core is a common feature in many potent kinase inhibitors, contributing to favorable binding interactions within the enzyme's active site. nih.govacs.org

Similarly, the 4-heteroarylamino-3-quinolinecarbonitrile framework has been explored for the dual inhibition of c-Src kinase and inducible nitric oxide synthase (iNOS), both of which are key regulatory enzymes in tumorigenesis. researchgate.net The strategic design of these molecules allows them to interact with critical amino acid residues in the kinase domain, disrupting the signaling cascade that promotes cancer cell proliferation and survival. nih.govbiorxiv.org

Table 1: Inhibitory Activity of Selected Quinoline-3-carbonitrile Derivatives against Receptor Tyrosine Kinases

| Compound ID | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| HKI-272 | HER-2 | 34 | nih.gov |

| HKI-272 | EGFR | 92 | nih.gov |

| Compound 8 | c-Src | 34.8 | researchgate.net |

| PD 153035 | EGFR | 0.025 | acs.org |

| Compound 56 | EGFR | 0.006 | acs.org |

A key advancement in the development of quinoline-3-carbonitrile-based inhibitors has been the design of irreversible inhibitors. nih.govnih.gov These compounds form a covalent bond with a specific amino acid residue, typically a cysteine, within the ATP-binding site of the kinase. frontiersin.org This mechanism leads to prolonged, and often more potent, inhibition of the target enzyme compared to reversible inhibitors. nih.govresearchgate.net

The strategy for achieving irreversibility involves incorporating a reactive group, known as a Michael acceptor, onto the inhibitor scaffold. nih.gov For HER-2 and EGFR inhibitors, this is often an acrylamide (B121943) or crotonamide (B15916) moiety attached at the 6-position of the quinoline ring. This reactive group is positioned to undergo a Michael addition reaction with a specific cysteine residue (Cys-797 in EGFR and Cys-805 in HER-2) located near the ATP-binding pocket. nih.gov Molecular modeling and binding studies have confirmed that these compounds bind irreversibly to their target proteins. nih.govresearchgate.net The presence of a basic dialkylamino group at the end of the Michael acceptor can further enhance activity through intramolecular catalysis of the addition reaction. nih.gov This covalent binding strategy can overcome certain forms of acquired drug resistance that arise from mutations in the kinase domain. elifesciences.org

Development of Antibacterial Agents

Beyond their application in oncology, quinoline-based structures have a long history as antimicrobial agents. The 4,6-dimethoxyquinoline-3-carbonitrile scaffold and its close analogues are being investigated for the development of new antibacterial drugs to combat the growing threat of antibiotic resistance. researchgate.net Researchers have synthesized various derivatives of 6-methoxyquinoline-3-carbonitriles and evaluated their in-vitro antimicrobial activity against a range of pathogenic bacteria. researchgate.net

The antibacterial effect of many quinoline compounds stems from their ability to inhibit essential bacterial enzymes that are absent or significantly different in humans. Key targets include the type II topoisomerases, DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, repair, and recombination. nih.govresearchgate.net Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death. While the foundational fluoroquinolone antibiotics target these enzymes, novel quinoline derivatives are being developed to overcome existing resistance mechanisms. researchgate.net

Another important target is aminoacyl-tRNA synthetases, such as tyrosyl-tRNA synthetase (TyrRS). nih.gov These enzymes are essential for protein synthesis, catalyzing the attachment of amino acids to their corresponding tRNA molecules. Inhibiting TyrRS effectively halts protein production, leading to a bacteriostatic or bactericidal effect. Natural products and synthetic compounds, including various heterocyclic scaffolds, have been identified as inhibitors of bacterial TyrRS. nih.gov

In addition to inhibiting specific enzymes, some quinoline-based antibacterial agents can exert their effects by disrupting fundamental cellular structures, such as the bacterial cell membrane. mdpi.comnih.gov The bacterial cell envelope is a critical barrier that maintains cellular integrity and controls the passage of substances. embopress.org Compounds that compromise this barrier can cause leakage of essential intracellular components, dissipate the membrane potential, and lead to cell death. mdpi.comnih.gov The mechanism often involves the amphiphilic nature of the molecule, where positively charged portions interact with the negatively charged bacterial membrane, and lipophilic parts penetrate the lipid bilayer, causing disruption. mdpi.com While direct studies on this compound are limited, the broader class of quinoline derivatives has been shown to alter cell morphology and increase membrane permeability. researchgate.netmdpi.com

A crucial aspect of developing new antibiotics is determining their spectrum of activity. Investigations into new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have evaluated their efficacy against both Gram-positive bacteria (like Streptococcus pneumoniae and Bacillus subtilis) and Gram-negative bacteria (such as Pseudomonas aeruginosa and Escherichia coli). researchgate.net The outer membrane of Gram-negative bacteria presents an additional barrier that can prevent many drugs from reaching their intracellular targets, making broad-spectrum activity a desirable but challenging goal. mdpi.com Studies have shown that certain derivatives exhibit moderate activity against a wide range of organisms, with specific compounds showing higher potency against either Gram-positive or Gram-negative strains. researchgate.netnih.gov This highlights the potential to tune the chemical structure to target specific classes of bacteria. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Methoxyquinoline Derivatives against Various Bacteria

| Compound ID | Bacterial Strain | Type | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Compound 7b | Streptococcus pneumoniae | Gram-positive | Not specified, high activity | researchgate.net |

| Compound 9c | Streptococcus pneumoniae | Gram-positive | Not specified, high activity | researchgate.net |

| Compound 7b | Pseudomonas aeruginosa | Gram-negative | Not specified, high activity | researchgate.net |

| Compound 9b | Escherichia coli | Gram-negative | Not specified, high activity | researchgate.net |

| Compound 13 | Acinetobacter baumannii | Gram-negative | 3.74 (µM) | nih.gov |

| Compound 3 | Staphylococcus aureus (MRSA) | Gram-positive | 4.52 (µM) | nih.gov |

Anticancer Agent Discovery

The quest for more effective and selective anticancer agents has led researchers to explore a multitude of chemical scaffolds, with quinoline derivatives being a particularly fruitful area of investigation. The this compound framework and its analogs have shown promise in preclinical studies, primarily through their ability to inhibit cancer cell growth and induce programmed cell death.

Preclinical Efficacy Studies in Tumor Models

The initial assessment of a potential anticancer compound's efficacy is typically conducted using in vitro cell line inhibition assays and in vivo tumor models, such as xenografts. While specific data on this compound is limited, studies on closely related quinoline and quinazoline (B50416) derivatives provide valuable insights into the potential of this structural class.

For instance, a series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential, with some compounds exhibiting significant activity. In another study, various 4-hydroxyquinolone analogues were tested against a panel of human cancer cell lines, including HCT116 (colon carcinoma), A549 (lung carcinoma), PC3 (prostate carcinoma), and MCF-7 (breast carcinoma), with some derivatives showing notable anticancer activity. nih.gov

Furthermore, research on tetrahydroquinoline and tetrahydrochromene carbonitrile derivatives has demonstrated their potential as antitumor agents. researchgate.netresearchgate.net Some of these compounds exhibited significant in vitro antitumor activity at low concentrations against a panel of 60 different human tumor cell lines, representing leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers. researchgate.net The presence of the nitrile group (CN) is often suggested to enhance the anticancer activity of these heterocyclic compounds. researchgate.net

The following table summarizes the in vitro anticancer activity of selected quinoline and quinazoline derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity | Reference |

| 4-Hydroxyquinolone analogues | HCT116, A549, PC3, MCF-7 | Anticancer activity | nih.gov |

| Tetrahydroquinoline carbonitrile derivatives | 60 human tumor cell lines | Antitumor activity (low concentration) | researchgate.netresearchgate.net |

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives | Not specified | Anti-inflammatory activity |

Modulation of Cell Proliferation and Apoptosis Pathways

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, in malignant cells. The failure of cancer cells to undergo apoptosis is a critical factor in tumor development and progression. plos.org Quinoline derivatives have been shown to modulate several pathways involved in cell proliferation and apoptosis.

Studies on certain quinoline analogues have indicated that they can induce apoptosis through the intrinsic, or mitochondria-dependent, pathway. dovepress.comnih.gov This pathway is often characterized by the loss of mitochondrial membrane potential and the activation of specific caspases, which are a family of protease enzymes crucial for the execution of apoptosis. nih.gov For example, a study on novel 4-methoxy-substituted cis-khellactone derivatives, which share some structural features with dimethoxyquinolines, demonstrated the induction of apoptosis in HEPG-2 cells through the activation of caspase-9 and caspase-3. dovepress.com

Furthermore, some quinoline derivatives have been found to down-regulate the expression of anti-apoptotic proteins like Bcl-2, which can lead to a lower Bcl-2/Bax ratio, thereby promoting apoptosis. researchgate.net The activation of caspase-3, a key executioner caspase, has been observed in cancer cells treated with various quinoline-related compounds, leading to the characteristic biochemical and morphological changes associated with apoptosis, such as DNA fragmentation and chromatin condensation. nih.govresearchgate.net

Exploration in Other Biological Activities

Beyond their anticancer potential, dimethoxyquinoline-3-carbonitrile scaffolds and their analogs have been investigated for a range of other biological activities, highlighting the versatility of this chemical framework.

Antifungal Properties

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. Quinoline derivatives have shown promise in this area. A study on new 6-methoxyquinoline-3-carbonitrile derivatives revealed that some of these compounds exhibited moderate activity against a range of fungal species, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net Notably, one of the ester derivatives was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. researchgate.net

The antifungal activity of various quinoline analogs has been evaluated against several phytopathogenic fungi, with some compounds showing good activity. mdpi.com For instance, certain fluorinated quinoline analogs displayed significant inhibition rates against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com These findings suggest that the quinoline scaffold is a valuable template for the design of novel antifungal agents.

Anti-inflammatory Applications

Inflammation is a complex biological response implicated in numerous diseases. The quinoline framework has been identified as a promising template for the development of new anti-inflammatory agents. nih.gov Research has shown that various quinoline derivatives possess anti-inflammatory properties. researchgate.net For example, a series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and showed good anti-inflammatory activity, with one compound exhibiting the highest activity in the series. researchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

Characterization Techniques for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for the characterization of 4,6-Dimethoxyquinoline-3-carbonitrile, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 6,8-dicyano-1,2,3,4-tetrahydroquinoline, distinct signals corresponding to the different protons in the molecule are observed. researchgate.net For this compound, one would expect to see characteristic signals for the aromatic protons on the quinoline (B57606) core, as well as sharp singlets for the protons of the two methoxy (B1213986) groups at positions 4 and 6. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For a similar compound, 6,8-dicyano-1,2,3,4-tetrahydroquinoline, the ¹³C NMR spectrum shows signals for all the carbon atoms present. researchgate.net In the case of this compound, distinct peaks would be expected for the carbon atoms of the quinoline ring system, the carbon of the nitrile group (-C≡N), and the carbons of the two methoxy groups (-OCH₃). The specific chemical shifts help in confirming the connectivity of the atoms.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| Aromatic Protons | Quinoline Ring |

| Methoxy Protons | -OCH₃ at C4 |

| Methoxy Protons | -OCH₃ at C6 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound like 6,8-dicyano-1,2,3,4-tetrahydroquinoline shows a characteristic absorption band for the nitrile group (C≡N) around 2218 cm⁻¹. researchgate.net For this compound, a strong absorption band in the region of 2200-2240 cm⁻¹ would be a key indicator of the presence of the carbonitrile functional group. Other significant peaks would include C-O stretching vibrations for the methoxy groups and C=C and C=N stretching vibrations corresponding to the quinoline aromatic system.

| IR Absorption Data (Predicted) |

| Wavenumber (cm⁻¹) |

| ~2220 |

| 1620-1580 |

| ~1250 |

| ~2950 |

| ~3050 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinoline ring system in this compound is expected to give rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorptions are sensitive to the substitution pattern on the aromatic ring.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.govnih.gov For this compound (C₁₂H₁₀N₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Mass Spectrometry Data |

| Technique |

| MS |

| HRMS |

| Crystallographic Data (Hypothetical) |

| Parameter |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Z (Molecules per unit cell) |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature. nih.gov TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. nih.govresearchgate.net A TGA curve for this compound would indicate the temperature at which the compound begins to decompose and could reveal the presence of any residual solvent or impurities.

Emerging Trends and Future Research Directions for Dimethoxyquinoline 3 Carbonitrile Chemistry

Development of Green and Sustainable Synthetic Approaches

The synthesis of quinoline (B57606) derivatives is progressively shifting from traditional methods, which often involve harsh conditions and hazardous materials, towards more sustainable and environmentally benign protocols. acs.orgresearchgate.net This paradigm shift is a response to the growing need for green chemistry in pharmaceutical and chemical manufacturing. acs.org Key strategies in this area focus on minimizing waste, reducing energy consumption, and utilizing safer solvents. researchgate.net

Researchers are exploring various green techniques for quinoline synthesis, including the use of eco-friendly solvents like water and ethanol. researchgate.net Catalyst-free methods and the application of green catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix mdpi.comarene have also proven effective in producing quinoline analogs. researchgate.net These approaches not only reduce the environmental impact but can also lead to higher yields and simpler purification processes. numberanalytics.com The principles of green chemistry are becoming integral to the development of new synthetic routes for complex molecules, including dimethoxyquinoline-3-carbonitrile derivatives. iipseries.org

Table 1: Examples of Green Synthetic Approaches for Quinoline Derivatives

| Green Strategy | Catalyst/Condition | Solvent | Key Advantage |

|---|---|---|---|

| Catalyst-Free | Thermal Cyclization | Dowtherm A | Avoids catalyst contamination and cost. |

| Green Solvents | p-TSA | Ethanol/Water | Reduces use of hazardous organic solvents. researchgate.net |

| Ionic Liquids | Microwave Promotion | Ionic Liquid | Offers improved reaction rates and recyclability. bcrec.id |

| Solid Acid Catalysts | H2SO4 | Water | Provides an environmentally friendly acidic medium. iipseries.org |

Application of Catalysis in Synthesis (e.g., Nanocatalysis)

Catalysis, particularly nanocatalysis, has emerged as a powerful tool for the efficient synthesis of quinoline derivatives. acs.org Nanocatalysts offer distinct advantages over conventional homogeneous and heterogeneous catalysts, including greater reactivity, higher surface area-to-volume ratios, better selectivity, and enhanced stability. acs.orgtaylorfrancis.com These properties often lead to shorter reaction times, milder reaction conditions, and excellent product yields. acs.org

A wide array of nanocatalysts have been developed for quinoline synthesis, utilizing metals such as iron (Fe), copper (Cu), zinc (Zn), and nickel (Ni). acs.orgrsc.org For instance, Fe3O4-based magnetic nanoparticles are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. nih.gov This recyclability is a key component of sustainable chemical processes. numberanalytics.com Systems like nano-flake ZnO have been used effectively under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net The development of these advanced catalytic systems is crucial for overcoming the limitations of traditional methods, such as long reaction times, harsh conditions, and the generation of byproducts. acs.org

Table 2: Selected Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Average Size | Reaction Condition | Yield (%) | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-APTES-TFA | 20–30 nm | 60 °C, Ethanol | 68–96 | nih.gov |

| Fe3O4@PS-Arg MNPs | 70–90 nm | One-pot reaction | N/A | nih.gov |

| Nano-flake ZnO | N/A | Solvent-free | High | researchgate.net |

Rational Design of Novel Chemical Entities through Molecular Hybridization

Molecular hybridization is a prominent strategy in modern drug design, involving the combination of two or more pharmacophoric units into a single molecule. researchgate.netnih.gov This approach aims to create novel chemical entities with improved biological activity, better selectivity, dual modes of action, or reduced side effects compared to the individual parent molecules. researchgate.net The quinoline scaffold, including the 6,7-dimethoxyquinoline-3-carbonitrile (B8491508) core, is a versatile building block for this strategy due to its wide range of pharmacological properties. nih.govorientjchem.org

Researchers have successfully created numerous quinoline-based hybrids by linking the quinoline nucleus to other bioactive moieties such as piperazine (B1678402), pyrimidine (B1678525), indole, and sulfonamides. nih.govnih.govmedcraveonline.com For example, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were designed by merging the quinoline scaffold with piperazinyl and benzoylamino groups, resulting in a hybrid with potent and selective activity against Staphylococcus aureus. nih.gov This rational design process often leverages an understanding of the structure-activity relationships (SAR) of the parent molecules to guide the creation of new compounds with desired therapeutic profiles. frontiersin.orgmdpi.com The ultimate goal is to develop multi-target drugs that can address complex diseases like cancer and infectious diseases more effectively. nih.gov

Table 3: Examples of Molecular Hybrids Based on Quinoline Scaffolds

| Quinoline Core | Hybridized Moiety | Resulting Biological Activity | Reference |

|---|---|---|---|

| 6,7-dimethoxyquinoline-3-carbonitrile | Piperazine/Benzoyl | Antibacterial (S. aureus) | nih.gov |

| 7-chloroquinoline | Pyrimidine | Antiplasmodial | nih.gov |

| 8-hydroxyquinoline | Indole | Aβ Self-Aggregation Inhibition | mdpi.com |

Exploration in Materials Science for Electronic and Optical Applications

Quinoline and its derivatives are gaining significant attention in materials science due to their unique electronic and optical properties. nih.gov These compounds are being explored for a variety of applications, including in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) materials. nih.govnih.gov The key attributes of quinoline-based compounds that make them suitable for these applications include high thermal and chemical stability, inherent electron-transporting capability, and the ease with which their structure can be modified to fine-tune their optoelectronic properties. nih.gov

The electron-deficient nature of the quinoline ring system plays a crucial role in its electronic applications. researchgate.net When combined with electron-donating groups in a donor-π-acceptor (D-π-A) architecture, these molecules can exhibit significant intramolecular charge transfer (ICT), which is desirable for enhancing NLO responses. nih.gov The photophysical properties, such as absorption and fluorescence, can be precisely controlled through chemical synthesis, allowing researchers to design materials with specific characteristics for applications like photovoltaics or as fluorescent probes. nih.govresearchgate.net Studies on quinoline derivatives have demonstrated their potential in optoelectronics, with some compounds exhibiting intense fluorescence and moderate Stokes shifts, making them promising candidates for advanced materials. researchgate.netmdpi.comresearchgate.net

Investigations into Novel Biological Targets and Therapeutic Modalities

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as drugs for various diseases. orientjchem.orgnih.gov A significant area of current research is the identification of novel biological targets for new quinoline-based compounds like 4,6-dimethoxyquinoline-3-carbonitrile and the exploration of new therapeutic applications. ontosight.ai The versatility of the quinoline nucleus allows it to interact with a wide array of biological macromolecules, leading to diverse pharmacological effects. orientjchem.org

Recent studies have focused on designing quinoline derivatives as potent inhibitors of key enzymes involved in disease progression. Kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER2, are major targets in cancer therapy, and 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as effective inhibitors. nih.gov Other important targets include DNA gyrase for antibacterial agents and tubulin for anticancer applications. orientjchem.orgfrontiersin.org By identifying and validating these molecular targets, researchers can develop more selective and effective therapies for complex diseases, including various forms of cancer, bacterial infections, and neurodegenerative disorders. mdpi.comnih.gov

Table 4: Biological Targets of Quinoline Derivatives

| Quinoline Derivative Class | Biological Target | Therapeutic Modality | Reference |

|---|---|---|---|

| 4-Anilinoquinoline-3-carbonitriles | EGFR, HER2 Kinases | Anticancer | nih.gov |

| Quinoline-carbonitrile derivatives | DNA-gyrase | Antibacterial | frontiersin.org |